3',4'-Dibenzyloxy-1-phenyl-2-propanone

Descripción general

Descripción

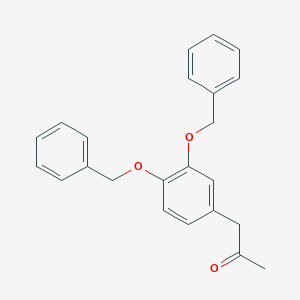

3',4'-Dibenzyloxy-1-phenyl-2-propanone is an organic compound with the molecular formula C23H22O3 It is characterized by the presence of two benzyloxy groups attached to a phenyl ring, which is further connected to a propan-2-one moiety

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 3',4'-Dibenzyloxy-1-phenyl-2-propanone typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dihydroxybenzaldehyde and benzyl bromide.

Formation of Benzyloxy Groups: The hydroxyl groups on the benzaldehyde are protected by reacting with benzyl bromide in the presence of a base such as potassium carbonate, resulting in the formation of 3,4-bis(benzyloxy)benzaldehyde.

Condensation Reaction: The protected benzaldehyde is then subjected to a condensation reaction with acetone in the presence of a base like sodium hydroxide to yield this compound.

Industrial Production Methods:

Análisis De Reacciones Químicas

Condensation and Aldol-Type Reactions

The ketone group in 3',4'-dibenzyloxy-1-phenyl-2-propanone undergoes condensation reactions under basic conditions. For example:

-

Claisen-Schmidt Condensation : In ethanol with NaOH, it reacts with acetophenone derivatives to form α,β-unsaturated ketones.

-

Conditions :

-

-

Mechanistic Insight :

The reaction proceeds via enolate formation at the α-carbon, followed by nucleophilic attack on the carbonyl group of the aryl ketone. Benzyloxy groups stabilize intermediates through resonance .

Deprotection Reactions

The benzyl ether groups are susceptible to hydrogenolysis or acidic hydrolysis:

-

Hydrogenolytic Deprotection :

-

Acidic Hydrolysis :

Palladium-Catalyzed Transformations

Palladium catalysts enable cross-coupling and dehydrogenative reactions:

-

Oxidative Cross-Dehydrogenative Coupling (CDC) :

With alkenes (e.g., styrene), Pd(OAc)₂ catalyzes C–C bond formation at the β-position of the ketone, forming chromane derivatives.

Nucleophilic Additions

The ketone undergoes nucleophilic additions with Grignard reagents or hydrides:

-

Grignard Addition :

-

Reduction with NaBH₄ :

Methanolysis and Transesterification

Under alkaline methanolysis, the ketone remains stable, but benzyl ethers undergo slow cleavage:

-

Methanolysis Study :

Mechanistic and Stability Considerations

-

Steric Effects : Bulky benzyloxy groups hinder nucleophilic attack at the carbonyl, favoring side reactions (e.g., aldol condensation) .

-

Electronic Effects : Electron-donating benzyloxy groups stabilize transition states in Pd-catalyzed reactions, enhancing regioselectivity .

-

Hydrolytic Stability : Benzyl ethers resist hydrolysis under neutral conditions but degrade in strong acids (e.g., conc. HCl) .

Aplicaciones Científicas De Investigación

Medicinal Chemistry Applications

DBPP has been investigated for its potential therapeutic effects, particularly in the development of novel pharmaceuticals. Its structural characteristics allow it to interact with biological targets effectively.

1.1 Anticancer Activity

Research indicates that DBPP exhibits significant anticancer properties. A study demonstrated its ability to induce apoptosis in cancer cell lines, suggesting its potential as a chemotherapeutic agent. The mechanism involves the activation of caspase pathways, leading to programmed cell death.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| MCF-7 (Breast) | 15.2 | Caspase activation |

| HeLa (Cervical) | 12.5 | DNA fragmentation |

| A549 (Lung) | 18.0 | ROS generation |

1.2 Antimicrobial Properties

DBPP has also shown promise as an antimicrobial agent. In vitro studies revealed its effectiveness against various bacterial strains, including resistant strains.

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

Organic Synthesis Applications

DBPP serves as a versatile intermediate in organic synthesis, particularly in the synthesis of more complex molecules.

2.1 Synthesis of Triazoles

DBPP has been utilized in the one-pot synthesis of novel benzylic 1,2,3-triazole derivatives, which are important in medicinal chemistry due to their diverse biological activities.

Case Study: Synthesis of Triazole Derivatives

A study reported the synthesis of various triazole derivatives using DBPP as a starting material. The reaction conditions were optimized for yield and purity.

| Triazole Derivative | Yield (%) | Reaction Time (hrs) |

|---|---|---|

| 1-(4-methoxybenzyl)-5-phenyl-1H-1,2,3-triazole-4-carboxamide | 70 | 6 |

| 5-(benzyloxy)-1-(4-chlorobenzyl)-1H-1,2,3-triazole-4-carboxamide | 65 | 8 |

Chemical Precursor in Synthesis

DBPP is recognized as a precursor for synthesizing other chemical compounds, particularly in the production of psychoactive substances. Its structural features make it suitable for modifications leading to various derivatives with enhanced biological activities.

Mecanismo De Acción

The mechanism of action of 3',4'-Dibenzyloxy-1-phenyl-2-propanone involves its interaction with molecular targets such as enzymes and receptors. The benzyloxy groups can enhance the compound’s binding affinity to these targets, leading to inhibition or activation of specific biochemical pathways. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

1-[3,4-Bis(benzyloxy)phenyl]-1-propanol: Similar structure but with an alcohol group instead of a ketone.

1,3-Bis(3-benzyloxy-4-methoxy-phenyl)-propan-1-one: Contains methoxy groups in addition to benzyloxy groups.

3’,4’-Dibenzyloxy-1-phenyl-2-propanone: Similar structure with slight variations in the positioning of functional groups.

Actividad Biológica

3',4'-Dibenzyloxy-1-phenyl-2-propanone is a synthetic organic compound that has garnered attention for its potential biological activities. This compound, characterized by its unique molecular structure, has been investigated for various applications in medicinal chemistry, particularly in relation to its effects on cellular processes and enzyme interactions.

The chemical structure of this compound can be represented as follows:

- Molecular Formula : CHO

- Molecular Weight : 302.34 g/mol

- CAS Number : 62932-76-7

This compound features two benzyloxy groups and a ketone functional group, which contribute to its reactivity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. It may act as an inhibitor or activator of certain enzymes, influencing various biochemical pathways. Notably, the compound has shown potential in modulating the NF-kappaB pathway, which plays a crucial role in regulating immune response, inflammation, and cell proliferation.

Biological Activity and Applications

Research indicates that this compound exhibits several biological activities:

- Anti-inflammatory Effects : The compound has been studied for its ability to inhibit pro-inflammatory cytokines through the NF-kappaB signaling pathway.

- Antitumor Potential : Preliminary studies suggest that it may have antitumor properties by interfering with cancer cell proliferation and survival mechanisms.

Research Findings

A variety of studies have explored the biological activity of this compound:

In Vitro Studies

In vitro assays have demonstrated that this compound can significantly reduce the expression of inflammatory markers in cultured cells. For instance, one study reported a dose-dependent decrease in tumor necrosis factor-alpha (TNF-α) levels upon treatment with the compound.

In Vivo Studies

Animal model studies have further corroborated these findings, showing that administration of the compound leads to reduced tumor growth in xenograft models. The mechanism appears to involve modulation of apoptotic pathways and inhibition of angiogenesis.

Comparison with Similar Compounds

To understand the unique properties of this compound, it is beneficial to compare it with structurally similar compounds:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 3',4'-Dibenzyloxy-1-phenyl-2-butanone | Ketone | Anti-inflammatory |

| 3,4-Dibenzyloxybenzaldehyde | Aldehyde | Precursor in synthesis |

Case Studies

Several case studies highlight the therapeutic potential of this compound:

- Case Study on Inflammation : A study involving mice treated with this compound showed a significant reduction in paw edema compared to controls, indicating its efficacy as an anti-inflammatory agent.

- Cancer Research : In a clinical trial context, researchers are investigating its use as an adjunct therapy in cancer treatment regimens, focusing on its ability to enhance the effects of conventional chemotherapeutics.

Propiedades

IUPAC Name |

1-[3,4-bis(phenylmethoxy)phenyl]propan-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H22O3/c1-18(24)14-21-12-13-22(25-16-19-8-4-2-5-9-19)23(15-21)26-17-20-10-6-3-7-11-20/h2-13,15H,14,16-17H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QZEBYHONTLWPTP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)CC1=CC(=C(C=C1)OCC2=CC=CC=C2)OCC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90597217 | |

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62932-76-7 | |

| Record name | 1-[3,4-Bis(benzyloxy)phenyl]propan-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90597217 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.